5-chloro-1H-indole-6-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUYYBOKMAGJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its anticancer , antiviral , and antimicrobial properties:
- Anticancer Activity : Studies have shown that derivatives of 5-chloro-1H-indole-6-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines, with GI50 values ranging from 29 nM to 78 nM . For instance, one derivative achieved a GI50 value of 47 nM against multiple cancer types, indicating strong potential as an anticancer agent.
| Compound | GI50 Value (nM) | Cancer Cell Line Tested |
|---|---|---|
| 5c | 47 | Various |
| 3a-e | 29 - 78 | Various |
| 6e | 45 | Various |
- Antiviral Activity : Certain indole derivatives have demonstrated effectiveness in inhibiting HIV-1 integrase, with IC50 values indicating their potential to disrupt viral replication processes . The presence of the chloro group appears to enhance inhibitory potency compared to other substituents.
- Antimicrobial Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 µM to over 100 µM against various bacterial strains.
| Microorganism | MIC Value (µM) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The chloro group at the 5-position enhances reactivity and biological interactions compared to other halogenated indoles. Modifications in substitution patterns can lead to variations in potency and selectivity towards specific biological targets, making it a valuable scaffold for drug design .
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex organic molecules used in developing new materials and chemical processes due to its versatile chemical properties .
Case Study: Antiproliferative Evaluation
A systematic evaluation of several derivatives based on this compound revealed varying levels of antiproliferative activity against four cancer cell lines. The study highlighted that specific modifications could significantly enhance biological activity, underscoring the importance of structure in drug design .
Case Study: Antiviral Research
Research into indole derivatives has demonstrated their potential in antiviral applications, particularly against HIV-1 integrase. The incorporation of different functional groups has been shown to influence inhibitory activity, providing insights into designing more effective antiviral agents .
Mechanism of Action
The mechanism by which 5-chloro-1H-indole-6-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogues of Indole Carboxylic Acids
The following table summarizes key structural analogues and their properties:
Biological Activity
5-Chloro-1H-indole-6-carboxylic acid is a compound within the indole family, characterized by a chloro group at the 5th position and a carboxylic acid group at the 6th position of the indole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological effects of this compound are largely attributed to its ability to interact with various biological targets. It may modulate pathways by binding to specific enzymes or receptors, influencing processes such as cellular proliferation and apoptosis. The exact molecular interactions depend on the context of its application, which can vary widely from antiviral to anticancer activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives based on indole structures, including this compound, have shown promising antiproliferative effects against various cancer cell lines. Notably, compounds derived from this structure demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer types, indicating significant potency in inhibiting cell growth .
Case Study: Antiproliferative Evaluation
A study evaluated several derivatives of this compound for their antiproliferative effects against four cancer cell lines. The results indicated that certain derivatives exhibited enhanced activity compared to others, with one compound achieving a GI50 value of 47 nM . This suggests that modifications to the indole structure can significantly influence biological activity.
| Compound | GI50 Value (nM) | Cancer Cell Line Tested |
|---|---|---|
| 5c | 47 | Various |
| 3a-e | 29 - 78 | Various |
| 6e | 45 | Various |
Antiviral Activity
In addition to its anticancer properties, derivatives of indole compounds, including those related to this compound, have been investigated for antiviral activities. For example, certain indole derivatives were found to inhibit HIV-1 integrase, with IC50 values indicating effectiveness in disrupting viral replication processes .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that various indole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 µM to over 100 µM against different bacterial strains .
Summary of Antimicrobial Activity
| Microorganism | MIC Value (µM) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features. The presence of the chloro group at the 5th position enhances its reactivity and biological interactions compared to other halogenated indoles. Studies suggest that modifications in substitution patterns can lead to variations in potency and selectivity towards specific biological targets .
Preparation Methods
Hydrolysis of Methyl Ester Precursors
A widely employed strategy for preparing 5-chloro-1H-indole-6-carboxylic acid involves the hydrolysis of its corresponding methyl ester derivative.
- Procedure : The methyl ester of this compound is dissolved in a mixture of methanol and water. Sodium hydroxide or lithium hydroxide monohydrate is added as the base to catalyze ester hydrolysis.
- Conditions : Typical reaction temperatures range from 50°C to 60°C, with reaction times from 4 to 6 hours.
- Workup : After completion, the reaction mixture is acidified to pH 2-3 using hydrochloric acid to precipitate the carboxylic acid product.
- Isolation : The precipitate is collected by filtration and dried to yield the target acid as a solid.
- Starting with 6.0 g of 6-chloro-1H-indole-5-carboxylic acid methyl ester in 200 mL methanol and 200 mL water, sodium hydroxide (6.0 g) was added. The mixture was heated at 50°C for 4 hours. After cooling and acidification, extraction with ethyl acetate followed by drying and concentration gave the acid product.
- A solution of methyl indole-6-carboxylate (11.0 g) in tetrahydrofuran (THF), methanol, and water was treated with lithium hydroxide monohydrate (15.8 g). Stirring at 60°C for 6 hours followed by acidification with 50% HCl afforded this compound in 95% yield as a tan powder.
| Parameter | Example 1 (NaOH) | Example 2 (LiOH) |
|---|---|---|
| Starting Material | 6-chloro-indole-5-carboxylic acid methyl ester (6.0 g) | Methyl indole-6-carboxylate (11.0 g) |
| Base | Sodium hydroxide (6.0 g) | Lithium hydroxide monohydrate (15.8 g) |
| Solvent | Methanol (200 mL) + Water (200 mL) | THF (150 mL) + Methanol (150 mL) + Water (63 mL) |
| Temperature | 50°C | 60°C |
| Reaction Time | 4 hours | 6 hours |
| Workup | Acidify to pH 2-3, extract with EtOAc | Acidify with 50% HCl, filtration |
| Yield | Not specified | 95% |
| Product Form | Solid | Tan powder |
Direct Chlorination of Indole-6-carboxylic Acid
While direct chlorination of indole derivatives can be challenging due to regioselectivity issues, selective chlorination at the 5-position can be achieved using appropriate chlorinating agents under controlled conditions.
- Reagents : Chlorine sources such as N-chlorosuccinimide (NCS) or other electrophilic chlorinating agents.
- Conditions : Mild temperatures and solvents that favor selective substitution.
- Notes : This method is less commonly reported specifically for this compound but is a potential synthetic route.
No detailed procedure with yields was found in the reviewed literature for this direct method specifically targeting 5-chloro substitution at the 1H-indole-6-carboxylic acid.
Synthesis via Amide Coupling and Subsequent Hydrolysis
Some synthetic routes involve the preparation of this compound derivatives via amide coupling from the acid chloride intermediate, which itself is prepared from the acid.
Step 1: Acid Chloride Formation
Treatment of this compound with thionyl chloride or similar reagents in dry solvents (e.g., chloroform) produces the corresponding acid chloride.Step 2: Amide Coupling
The acid chloride reacts with amines in the presence of bases such as pyridine or triethylamine to form amide derivatives.Step 3: Hydrolysis (if applicable)
Subsequent hydrolysis of amide derivatives or esters can regenerate the carboxylic acid.
- Indole-2-carboxylic acid was converted to the acid chloride using excess thionyl chloride in dry chloroform. Reaction with aminoacetophenone/benzophenone in the presence of pyridine and triethylamine yielded amide products.
Though this method focuses on derivatives, it establishes that acid chlorides of halogenated indole carboxylic acids are accessible intermediates, implying the acid itself can be prepared or purified through such intermediates.
Protection and Functional Group Transformation Routes
In complex syntheses, protection of the indole nitrogen and esterification of the carboxylic acid are used to facilitate further functionalization, including chlorination and acylation.
- Protection : The indole nitrogen is protected as an ethyl ester.
- Functionalization : Friedel-Crafts acylation and reduction steps modify the indole ring.
- Deprotection : Hydrolysis of esters yields the free carboxylic acid.
- 5-Chloro-1H-indole-2-carboxylic acid was protected as ethyl ester, underwent Friedel-Crafts acylation, followed by reduction and hydrolysis to furnish intermediates for further synthesis.
Though this example is for the 2-carboxylic acid isomer, the methodology is applicable to the 6-carboxylic acid position with appropriate modifications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of methyl ester | NaOH or LiOH, MeOH/H2O or THF/MeOH/H2O, 50-60°C | 88-95 | Most common, straightforward, high yield |
| Direct chlorination | Electrophilic chlorinating agents (e.g., NCS) | Not specified | Regioselectivity challenges, less reported |
| Acid chloride intermediate | Thionyl chloride, dry chloroform, pyridine/base | Not specified | Intermediate for amide synthesis |
| Protection and functionalization | Esterification, Friedel-Crafts acylation, reduction, hydrolysis | Not specified | Used in complex synthetic sequences |
Research Findings and Notes
- Hydrolysis of methyl esters using lithium hydroxide in mixed solvents is highly efficient and yields the acid in excellent purity and yield (up to 95%).
- Sodium hydroxide-mediated hydrolysis at moderate temperature (50°C) is also effective but may require longer reaction times and careful pH control during workup.
- Acid chlorides derived from the acid are useful intermediates for further amide coupling reactions, indicating the acid is stable and accessible for derivatization.
- Protection strategies facilitate selective functionalization of the indole ring, which can be adapted for the this compound scaffold.
- Purity of final products is typically confirmed by NMR and HRMS, with yields varying depending on the synthetic route and scale.
Q & A
Q. What are the common synthetic routes for 5-chloro-1H-indole-6-carboxylic acid?
The synthesis typically involves functionalization of the indole scaffold. A key intermediate is methyl 5-chloro-1H-indole-6-carboxylate (CAS: 1227267-28-8), which can be synthesized via regioselective halogenation and carboxylation. Hydrolysis of the methyl ester under basic conditions (e.g., NaOH/MeOH) yields the carboxylic acid derivative. Alternative routes include Friedel-Crafts acylation or Leimgruber–Batcho indole synthesis, though these may require optimization for positional selectivity .
Example Reaction Conditions :
- Halogenation : Cl₂ or SO₂Cl₂ in acetic acid.
- Ester Hydrolysis : 2M NaOH in methanol, reflux for 4–6 hours.
Q. How is this compound characterized structurally?
X-ray crystallography using SHELX software is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks . For routine analysis, combine:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm).
- LC-MS : To verify molecular weight (MW: 195.6 g/mol) and purity (>95%) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Q. What are the handling and stability considerations for this compound?
- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture to prevent decarboxylation .
- Hazard Mitigation : Use PPE (nitrile gloves, lab coat) and fume hoods. In case of exposure, rinse skin/eyes with water and consult a physician .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance biological activity?
Structure-activity relationship (SAR) studies suggest:
- Substitution at Position 3 : Introducing electron-withdrawing groups (e.g., –NO₂) increases antimicrobial activity.
- N1 Modification : Alkylation (e.g., –CH₂Ph) improves cell permeability but may reduce solubility .
- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazoles or sulfonamides to enhance metabolic stability .
Example Derivative Synthesis :
- 3-Nitro Derivative : Nitration with HNO₃/H₂SO₄ at 0°C, followed by purification via column chromatography (SiO₂, hexane/EtOAc).
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Contradictions often arise from polymorphism or solvent-dependent conformers. Strategies include:
Q. What advanced analytical methods optimize purity assessment for this compound?
Beyond HPLC, employ:
- Chiral HPLC : To detect enantiomeric impurities (e.g., using Chiralpak AD-H column).
- ICP-MS : Quantify trace metal contaminants (e.g., Pd from Suzuki couplings) .
- TGA-DSC : Assess thermal stability and decomposition pathways (melting point: ~256–259°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
